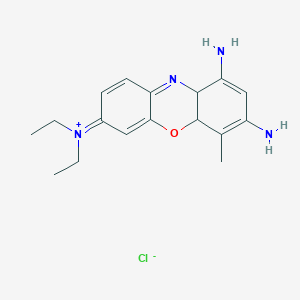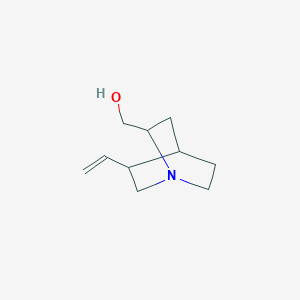
喹啉
描述
Quincorine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound Quincorine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quincorine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quincorine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗疟疾药物
喹啉,也称为喹纳**克林(QC),是一种属于 9-氨基吖啶家族的合成药物 . 在过去的几十年里,它被广泛用于治疗疟疾 . 低浓度的 QC 已被证明可以诱导 Ca2+ 离子的重新分布,导致 IP3 依赖性 Ca2+ 振荡的破坏,从而阻碍恶性疟原虫的生长 .
癌症治疗
喹啉在癌症治疗方面显示出潜力。 许多研究探索了它在临床前和临床环境中的抗肿瘤潜力 . 许多这些机制,包括 p53 信号级联的激活和同时抑制 NF-κB 信号,已在各种研究中被报道 .
抗病毒活性
喹啉显示出强大的抗病毒活性。 QC 最相关的抗病毒活性与其提高酸性细胞器 pH 值的能力有关,这会降低病毒细胞进入的病毒酶活性,以及其与病毒 DNA 和 RNA 结合的能力 . 它在体外显示出强烈抑制 SARS-CoV-2 病毒复制的活性 .
免疫调节剂
喹啉已被用作皮肤红斑狼疮和各种风湿病的免疫调节剂,通过抑制磷脂酶 A2 调节 Th1/Th2 反应 .
抗朊病毒活性
抑制多药耐药性
喹啉具有作为抗癌剂的潜在用途,特别关注其对核蛋白、花生四烯酸途径和多药耐药性的作用 .
对信号蛋白的作用
总结了喹啉对 NF-κB、p53 和 AKT 途径的作用 . 它对细胞质中的信号蛋白有作用 .
对核蛋白的作用
作用机制
Target of Action
Quincorine, also known as Quinacrine, primarily targets the deoxyribonucleic acid (DNA) of cells . It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA), thereby affecting the cell’s ability to synthesize proteins .
Mode of Action
Quincorine interacts with its targets by binding to DNA and inhibiting the transcription and translation processes . This interaction disrupts the normal functioning of the cell, leading to changes in the cell’s metabolism .
Biochemical Pathways
Quincorine affects several biochemical pathways. It inhibits succinate oxidation and interferes with electron transport . It also has been shown to bind and inhibit proteins involved in multidrug resistance and disrupt the arachidonic acid pathway . Furthermore, it plays a role in the NF-κB, p53, and AKT pathways .
Result of Action
The molecular and cellular effects of Quincorine’s action are diverse. It appears to interfere with the parasite’s metabolism . In addition, by binding to nucleoproteins, Quincorine suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase .
生化分析
Biochemical Properties
Quincorine interacts with various enzymes and proteins. It has been found to be involved in the arachidonic acid pathway and multi-drug resistance . It also has actions on signaling proteins in the cytoplasm .
Cellular Effects
Quincorine has been shown to have effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have roles on the NF-κB, p53, and AKT pathways .
Molecular Mechanism
The molecular mechanism of action of Quincorine is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being elucidated .
属性
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFZBOMPQVRGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207129-35-9, 207129-36-0 | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2S,4S,5R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quincorine?
A1: Quincorine has the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. []
Q2: Are there any notable spectroscopic characteristics of quincorine?
A2: While specific spectroscopic data is not extensively detailed in the provided research, quincorine and its derivatives are routinely characterized using techniques like NMR spectroscopy and X-ray crystallography. [, , , , , ] These methods help elucidate its structural features and conformational preferences.
Q3: What are the prominent catalytic applications of quincorine?
A3: Quincorine and its derivatives, including quincorine-amine, have been successfully employed as chiral ligands in various asymmetric catalytic reactions. One significant application is their use in ruthenium-catalyzed asymmetric hydrogenation of ketones. [, , , , ]
Q4: How does quincorine enhance the rate of ruthenium-catalyzed ketone hydrogenation?
A4: Research suggests that quincorine-amine, when complexed with RuCp*Cl, facilitates a faster hydrogenation process compared to traditional ruthenium-diamine complexes. This enhanced rate, approximately 24 times faster, is attributed to a lower activation barrier for the alcohol-mediated splitting of dihydrogen in the presence of the quincorine-amine ligand. [, ]
Q5: What levels of enantiomeric excess (ee) can be achieved using quincorine-based catalysts in ketone hydrogenation?
A5: Ruthenium complexes incorporating quincorine-amine as a ligand have demonstrated the ability to catalyze the hydrogenation of both aromatic and aliphatic ketones with enantiomeric excesses reaching up to 90%. [, ]
Q6: Does the stereochemistry of quincorine impact its catalytic performance?
A6: Yes, the stereochemistry of quincorine plays a crucial role in its catalytic activity and selectivity. Studies comparing quincorine-amine with its pseudo-enantiomer, quincoridine-amine, in ruthenium-catalyzed ketone hydrogenation revealed that while both exhibit high activity, they induce opposite stereoselectivities. This difference arises from the distinct spatial orientations of the ligands within the catalytic complex, influencing the preferential approach of the substrate and ultimately dictating the stereochemical outcome of the reaction. [, ]
Q7: Beyond ketone hydrogenation, what other catalytic applications of quincorine are being explored?
A7: Researchers are actively investigating the potential of quincorine and its derivatives in other asymmetric transformations. This includes their use as ligands in reactions such as the Grignard cross-coupling and as catalysts in enantioselective monobenzoylation of meso-1,2-diols. [, ] These explorations highlight the versatility of quincorine as a chiral scaffold in asymmetric catalysis.
Q8: How has computational chemistry contributed to understanding quincorine's catalytic behavior?
A8: Density functional theory (DFT) calculations have been instrumental in unraveling the mechanistic details of reactions catalyzed by quincorine-containing complexes. These calculations provide insights into reaction pathways, transition states, and the origins of enantioselectivity. [, , , ]
Q9: Have any quantitative structure-activity relationship (QSAR) models been developed for quincorine derivatives?
A9: While the provided research does not explicitly mention developed QSAR models for quincorine, it highlights the potential for such studies. Systematic variations in the quincorine structure, coupled with experimental and computational investigations, could pave the way for establishing robust QSAR models. These models would prove invaluable for predicting the catalytic properties and enantioselectivities of novel quincorine-based catalysts. [, , , , ]
Q10: How do modifications to the quincorine structure affect its catalytic activity?
A10: Modifications to the quincorine framework, particularly at the C5 position and the substituents on the nitrogen atoms, can significantly influence its catalytic behavior. These alterations can impact the steric environment around the metal center in the catalyst, thereby affecting both the activity and enantioselectivity of the catalytic reaction. [, , , , , , ] For example, bulky O-protecting groups in quincoridine derivatives enhance π-face selectivity in nucleophilic additions to the carbonyl group. []
Q11: Are there specific examples of quincorine modifications that lead to notable changes in catalytic activity or selectivity?
A11: Introducing an ethynyl group at the C5 position of quincorine allows for further functionalization through Sonogashira and Heck reactions, providing access to diverse aryl-substituted derivatives. [] These modifications offer a handle for tuning the steric and electronic properties of the ligand, which can significantly impact its catalytic performance in asymmetric reactions.
Q12: Is there information on the environmental impact or degradation of quincorine?
A12: The provided research primarily focuses on synthetic and catalytic applications of quincorine and doesn't provide specific details regarding its environmental impact or degradation pathways. Assessing the ecological implications of any new chemical entity, including quincorine and its derivatives, is crucial. Future research should address these aspects, including studies on biodegradability, ecotoxicological effects on various organisms, and potential for bioaccumulation.
Q13: Are there any known alternatives or substitutes for quincorine in its catalytic applications?
A13: While quincorine exhibits unique structural features and catalytic properties, other chiral ligands and catalysts are available for asymmetric transformations. These alternatives often involve different chiral scaffolds and metal complexes, each with its own set of advantages and limitations. The choice of an optimal catalyst or ligand depends on the specific reaction, desired enantioselectivity, and reaction conditions.
Q14: What are some of the key historical milestones in the research and application of quincorine?
A14: Quincorine research has witnessed several significant milestones:
- Early Synthesis and Structural Elucidation: The development of efficient synthetic routes to quincorine and its derivatives, coupled with techniques like X-ray crystallography, laid the foundation for understanding its structure and stereochemistry. [, , ]
- Emergence as a Chiral Ligand: The recognition of quincorine and its derivatives as effective chiral ligands in asymmetric catalysis marked a turning point, particularly in ruthenium-catalyzed hydrogenation reactions. [, ]
- Mechanistic Understanding: Computational studies, especially DFT calculations, have been crucial in elucidating the mechanisms of quincorine-catalyzed reactions, providing insights into the origins of enantioselectivity and guiding the design of improved catalysts. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



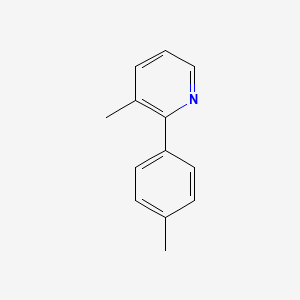
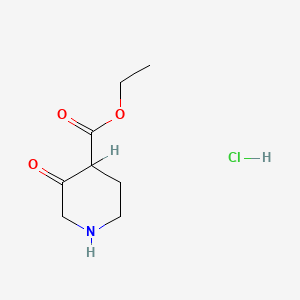
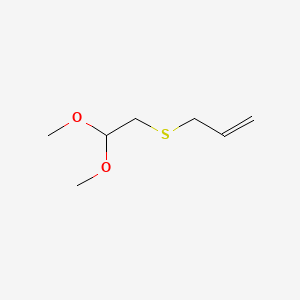
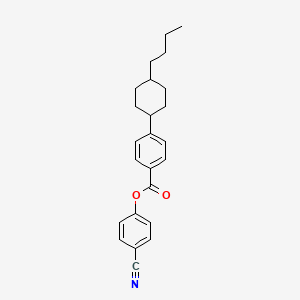
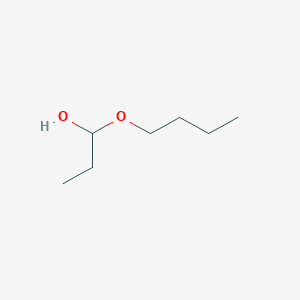

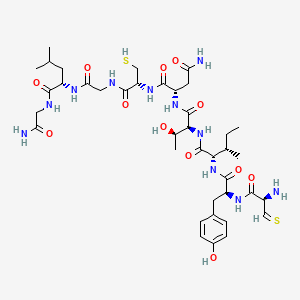


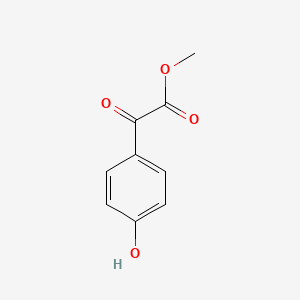
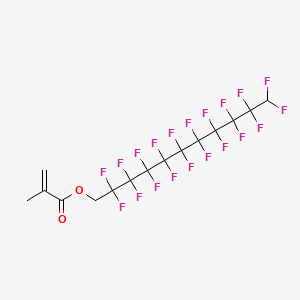
![2-[2-[[(2R,3R,4S,5R)-3,4,5-tris[2-(2-hydroxyethoxy)ethoxy]-6-methoxyoxan-2-yl]methoxy]ethoxy]ethanol](/img/structure/B1587685.png)
